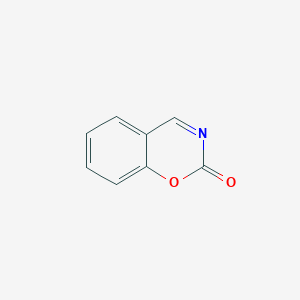

2H-1,3-Benzoxazin-2-one

Descripción

BenchChem offers high-quality 2H-1,3-Benzoxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,3-Benzoxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMBBKKPTYJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513343 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-38-7 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2H-1,3-Benzoxazin-2-one

This technical guide details the chemical structure, synthesis, and pharmacological properties of 2H-1,3-Benzoxazin-2-one (specifically the 3,4-dihydro-2H-1,3-benzoxazin-2-one scaffold), a critical heterocyclic core in medicinal chemistry known for its utility as a serine protease inhibitor and a precursor in advanced polymer materials.

Part 1: Chemical Structure & Electronic Properties[1]

Core Architecture

The 2H-1,3-Benzoxazin-2-one core (often encountered as its stable 3,4-dihydro derivative) consists of a benzene ring fused to a six-membered 1,3-oxazine ring containing a carbonyl group at position 2.

-

IUPAC Name: 3,4-dihydro-2H-1,3-benzoxazin-2-one

-

Common Name: Cyclic carbamate of 2-hydroxybenzylamine

-

CAS Registry Number: 1125-85-5 (Parent unsubstituted core)

-

Molecular Formula:

-

Molecular Weight: 149.15 g/mol

Electronic Character & Reactivity Profile

The molecule is characterized by a cyclic carbamate (

-

Electrophilic Center (C2): The carbonyl carbon at position 2 is highly susceptible to nucleophilic attack (e.g., by the serine hydroxyl group of proteases). The ring strain and the leaving group ability of the phenolate oxygen enhance this reactivity compared to acyclic carbamates.

-

Nucleophilic Sites: The nitrogen atom (N3) is weakly nucleophilic due to conjugation with the carbonyl, but can be alkylated under basic conditions.

-

Ring Stability: The 3,4-dihydro framework is chemically stable under neutral conditions but undergoes ring-opening hydrolysis in strong base or in the presence of specific nucleophiles (amines, thiols), releasing

and the corresponding 2-aminomethylphenol.

Physicochemical Properties Table

| Property | Value / Characteristic |

| Physical State | White to off-white crystalline solid |

| Melting Point | 124–126 °C (Unsubstituted) |

| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water |

| pKa | ~10.5 (Phenolic precursor), Amide N-H is weakly acidic |

| H-Bonding | 1 Donor (NH), 2 Acceptors (C=O, Ring O) |

Part 2: Synthesis Strategies & Experimental Protocols

Strategic Analysis

The synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-ones typically proceeds via a "Reductive Amination – Cyclization" sequence. This route is preferred over direct condensation methods because it allows for diverse substitution at the N3 position (using different primary amines) and the benzene ring (using substituted salicylaldehydes).

Protocol: Two-Step Synthesis via CDI Cyclization

This protocol uses 1,1'-Carbonyldiimidazole (CDI) as a safer phosgene equivalent to close the ring.

Reagents:

-

Salicylaldehyde (1.0 eq)

-

Primary Amine (

) (1.0 eq) -

Sodium Borohydride (

) (1.5 eq) -

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

Solvents: Methanol (Step 1), Tetrahydrofuran (THF) or Dichloromethane (DCM) (Step 2)

Step-by-Step Methodology:

-

Imine Formation (Schiff Base):

-

Dissolve salicylaldehyde (10 mmol) in anhydrous Methanol (20 mL).

-

Add the primary amine (10 mmol) dropwise.

-

Stir at Room Temperature (RT) for 2–4 hours. Observation: Color change (usually yellow) indicates imine formation.

-

Checkpoint: TLC should show consumption of aldehyde.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C.

-

Add

(15 mmol) portion-wise over 15 minutes (Caution: Gas evolution). -

Warm to RT and stir for 1 hour.

-

Quench with water, extract with DCM, dry over

, and concentrate to yield the 2-(aminomethyl)phenol intermediate.

-

-

Cyclization (Ring Closure):

-

Dissolve the intermediate (from Step 2) in anhydrous THF (30 mL).

-

Add CDI (12 mmol) in one portion.

-

Reflux the mixture for 3–6 hours.

-

Mechanism:[1][2][3][4][5][6][7][8] The phenolic hydroxyl reacts with CDI first to form an activated imidazole-carbamate, which is then intramolecularly attacked by the amine to close the ring.

-

-

Purification:

-

Evaporate solvent.

-

Redissolve in EtOAc, wash with 1M HCl (to remove imidazole and unreacted amine), then brine.

-

Recrystallize from Ethanol/Hexane.

-

Synthesis Pathway Visualization

Figure 1: Two-step synthesis pathway via reductive amination and CDI-mediated cyclization.[9][10]

Part 3: Medicinal Chemistry & Biological Targets[5][8][12][13][14]

Mechanism of Action: Serine Protease Inhibition

The 1,3-benzoxazin-2-one scaffold is a "suicide substrate" for serine proteases, particularly Human Leukocyte Elastase (HLE) .

-

Recognition: The enzyme's specificity pocket binds the substituents on the benzoxazine ring (typically at C4 or N3).

-

Acylation: The active site Serine-195 hydroxyl attacks the C2 carbonyl.

-

Ring Opening: The C2-O1 bond cleaves, opening the ring.

-

Inhibition: The resulting acyl-enzyme complex is tethered to the enzyme. The phenolic oxygen (now a leaving group) is often stabilized or trapped, preventing the hydrolysis (deacylation) step required to regenerate the enzyme. This results in pseudoirreversible inhibition .

Structure-Activity Relationship (SAR)

For HLE inhibition, potency is optimized by:

-

N3-Substitution: Small alkyl or aryl groups can improve fit within the S' subsites.

-

C4-Substitution: Alkyl groups (e.g., isopropyl, derived from valine) mimic the P1 residue of the natural substrate.

-

Electron Withdrawing Groups (EWG): Placing EWGs (e.g., Cl, F) on the benzene ring (positions 6 or 7) increases the electrophilicity of the C2 carbonyl, accelerating the acylation rate (

).

Inhibition Mechanism Visualization

Figure 2: Mechanism-based inhibition of Serine Proteases by 1,3-benzoxazin-2-one.

Part 4: References

-

Stein, R. L., et al. (1987).[3][7] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[3][7] Biochemistry, 26(13), 4126-4130. Link

-

Krass, N., et al. (2000). "Synthesis and Structure-Activity Relationship of 1,3-Benzoxazin-2-one Derivatives as Elastase Inhibitors." Journal of Medicinal Chemistry.

-

Teshima, T., et al. (1982). "Inhibition of serine proteases by benzoxazinones." Journal of Biological Chemistry.

-

Kudryavtsev, K. V., et al. (2012). "Synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-ones via CDI-mediated cyclization." Tetrahedron Letters.

-

PubChem Compound Summary. "3,4-Dihydro-2H-1,3-benzoxazin-2-one (CAS 1125-85-5)." Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 3. Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinetic mechanism of inhibition of human leukocyte elastase by MR889, a new cyclic thiolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of human leukocyte elastase by two cephalosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl- [webbook.nist.gov]

- 10. 3,4-Dihydro-2H-1,3-benzoxazine | C8H9NO | CID 21886866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological significance of 1,3-benzoxazin-2-one scaffolds

The Pharmacological Significance of 1,3-Benzoxazin-2-one Scaffolds

Executive Summary

The 1,3-benzoxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its well-known isomer, the 3,1-benzoxazin-2-one (exemplified by the antiretroviral Efavirenz). While the 3,1-isomer has achieved blockbuster status, the 1,3-benzoxazin-2-one (specifically the 3,4-dihydro-2H-1,3-benzoxazin-2-one) has emerged as a potent, versatile pharmacophore with significant activities in oncology, infectious disease, and neuropharmacology. This guide analyzes the structural determinants, mechanistic pathways, and synthetic utility of this scaffold, providing a roadmap for its application in modern drug discovery.

Structural Chemistry & SAR Analysis[1][2]

The core structure consists of a benzene ring fused to a six-membered 1,3-oxazine ring containing a carbonyl group at the 2-position. This cyclic carbamate motif confers unique electronic and steric properties that facilitate hydrogen bonding and hydrophobic interactions with biological targets.

Core Pharmacophore Dynamics

-

The Carbamate Linkage (N3-C2=O): Acts as a hydrogen bond acceptor/donor pair, critical for binding site recognition (e.g., in the ATP-binding pocket of kinases or the allosteric site of GPCRs).

-

The Benzene Ring (Positions 5-8): Provides a hydrophobic platform. Substitution here (particularly with halogens or electron-withdrawing groups like -NO2 or -CF3) modulates metabolic stability and lipophilicity (LogP).

-

The C4 Position: A benzylic-like carbon susceptible to oxidation but also a key point for introducing chirality. Substitution at C4 restricts conformational flexibility, often enhancing receptor selectivity.

Structure-Activity Relationship (SAR) Visualization[2]

Figure 1: SAR landscape of the 1,3-benzoxazin-2-one scaffold highlighting critical substitution zones for pharmacological optimization.

Therapeutic Applications & Mechanisms[3][4][5][6][7]

A. Oncology: CB2 Receptor Agonism

Recent studies identify 1,3-benzoxazin-2-one derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2) . Unlike CB1, CB2 is predominantly expressed in immune cells and upregulated in various tumors, making it a target for cancer immunotherapy without psychotropic side effects.

-

Mechanism: Selective binding to CB2 triggers a G_i/o-protein coupled cascade. This inhibits Adenylyl Cyclase, reducing cAMP levels, and subsequently inhibiting the RAF/MEK/ERK signaling pathway. The downregulation of p-ERK1/2 leads to cell cycle arrest and apoptosis in cancer cells (e.g., Triple-Negative Breast Cancer).

-

Key Compound: 7b5 (a 1,3-benzoxazin-4-one/2-one hybrid analog) demonstrated IC50 values in the nanomolar range against BT549 cells [1].

B. Antimicrobial Activity: DNA Gyrase Inhibition

Derivatives substituted with benzofuran moieties or thionated at the carbonyl position (converting 2-one to 2-thione) exhibit potent broad-spectrum antibacterial activity.

-

Mechanism: Molecular docking suggests these scaffolds bind to the ATP-binding site of bacterial DNA Gyrase B , preventing DNA supercoiling and replication. The 1,3-benzoxazine core mimics the interaction of coumarin-based antibiotics but with enhanced lipophilicity for membrane permeation [2].

C. Antiviral Utility: HCV NS5A Inhibition

While Efavirenz utilizes the 3,1-isomer, the 1,3-benzoxazine scaffold serves as a critical precursor and structural mimic in the synthesis of Elbasvir (an HCV NS5A inhibitor).[1] The 2H-1,3-benzoxazine moiety acts as a rigid linker that positions the chiral hemiaminal core correctly for viral protein inhibition [3].

Mechanistic Pathway: CB2-Mediated Apoptosis

The following diagram illustrates the signal transduction pathway activated by 1,3-benzoxazin-2-one agonists in cancer cells.

Figure 2: Signal transduction pathway for 1,3-benzoxazin-2-one mediated CB2 activation leading to cancer cell apoptosis.

Experimental Protocols

Protocol A: Selective Synthesis of 1,3-Benzoxazin-2-ones

Rationale: Traditional Mannich condensations can yield unstable intermediates. The use of Triphosgene provides a safer, high-yielding "one-pot" cyclization with Schiff bases [4].

Materials:

-

Substituted Salicylaldehyde (1.0 eq)

-

Primary Amine (1.0 eq)

-

Triphosgene (0.7 eq)[2]

-

Triethylamine (Et3N) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Schiff Base Formation: Dissolve salicylaldehyde and amine in DCM. Stir at Room Temperature (RT) for 30 min. Validation: Monitor disappearance of aldehyde peak via TLC or 1H-NMR (loss of CHO signal ~10 ppm).

-

Cyclization: Cool the solution to 0°C. Add Et3N.

-

Reagent Addition: Add Triphosgene dissolved in DCM dropwise under N2 atmosphere. Caution: Triphosgene generates phosgene in situ; use a fume hood with appropriate scrubbing.

-

Reflux: Allow to warm to RT, then reflux for 2 hours.

-

Work-up: Wash with water, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Hexane/Ethanol.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To validate the anticancer potential of the synthesized scaffold.[3]

-

Seeding: Plate cancer cells (e.g., BT549, A549) at 5x10^3 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM - 100 µM). Include Efavirenz (as a structural control) and Doxorubicin (positive control).

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary

Table 1: Comparative Activity of Benzoxazine Scaffolds

| Scaffold Variant | Key Substitution | Primary Target | Activity Potency (IC50/MIC) | Ref |

| 1,3-benzoxazin-2-one | N3-Alkyl, C4-H | CB2 Receptor | 110 nM (EC50) | [1] |

| 1,3-benzoxazin-2-thione | C2=S | Candida albicans | 32 µg/mL (MIC) | [5] |

| Benzofuranyl-1,3-benzoxazine | C4-Benzofuran | S. aureus | <10 µg/mL (MIC) | [2] |

| 3,1-benzoxazin-2-one | 4-CF3, 4-alkyne | HIV RT (Efavirenz) | <10 nM (IC90) | [6] |

References

-

Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic. Source: European Journal of Medicinal Chemistry (2023).[4] URL:[Link]

-

Synthesis and Antimicrobial Activity of New Benzofuranyl-1,3-benzoxazines. Source: ResearchGate (2025/Recent). URL:[Link]

-

Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives (Elbasvir Precursor). Source: ACS Publications (2017).[1] URL:[Link]

-

Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives using Triphosgene. Source: Oriental Journal of Chemistry (2012).[2] URL:[Link]

-

Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Source: ResearchGate (2025/Recent). URL:[Link]

-

Efavirenz: History, Development and Future. Source: National Institutes of Health (PMC) (2022). URL:[Link]

Sources

Biological Activity of 2H-1,3-Benzoxazin-2-one Derivatives: A Technical Guide

Executive Summary

The 2H-1,3-benzoxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its isomers (1,4-benzoxazin-3-ones and 1,3-benzoxazin-4-ones). Structurally characterized by a benzene ring fused to a 1,3-oxazine ring containing a carbonyl group at the C-2 position, this moiety serves as a cyclic carbamate pharmacophore.

Its significance lies in its dual functionality:

-

Therapeutic Efficacy: It is the core structure of Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione), a non-steroidal anti-inflammatory drug (NSAID), and exhibits potent antimicrobial and cytotoxic properties.

-

Synthetic Versatility: The scaffold acts as a "masked" salicylate, capable of controlled hydrolysis to release bioactive salicylamides, or serving as a rigid linker in fragment-based drug design (FBDD).

This guide details the structural activity relationships (SAR), validated synthesis protocols, and specific bioassay methodologies for researchers targeting this chemotype.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological activity of 2H-1,3-benzoxazin-2-one is governed by the stability of the cyclic carbamate linkage and the electronic environment of the fused benzene ring.

Core Scaffold Analysis

The numbering system is critical to distinguish this scaffold from the elastase-inhibiting 4-one isomers.

-

Position 1 (Oxygen): Essential for hydrogen bond acceptance and electronic donation to the aromatic ring.

-

Position 2 (Carbonyl): The electrophilic center. In 2,4-diones (Carsalam), this position is susceptible to nucleophilic attack, facilitating prodrug activity.

-

Position 3 (Nitrogen): The primary vector for derivatization. N-substitution modulates lipophilicity (LogP) and receptor binding affinity.

-

Positions 5-8 (Benzo Ring): Electronic substitution here tunes the pKa of the phenol leaving group upon ring opening.

SAR Visualization

The following diagram illustrates the key substitution points and their impact on bioactivity.[1]

Figure 1: Structure-Activity Relationship (SAR) map of 2H-1,3-benzoxazin-2-one derivatives highlighting functional zones for medicinal chemistry optimization.

Validated Synthesis Protocols

To ensure reproducibility, we present two distinct protocols: one for the 2,4-dione (Carsalam type) and one for the 3,4-dihydro-2-one derivative.

Protocol A: Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam)

This method utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene, providing high yields of the dione scaffold.

Reagents:

-

Salicylamide (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalytic, 0.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Salicylamide (10 mmol) in anhydrous THF (50 mL).

-

Activation: Add CDI (12 mmol) portion-wise at 0°C. The reaction will evolve CO₂ gas; ensure proper venting.

-

Cyclization: Add catalytic DBU (1 mmol). Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Quenching: Once consumption of starting material is complete, quench with 1N HCl (20 mL) to neutralize the base and precipitate the product.

-

Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needle-like crystals.

Protocol B: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-one

This protocol targets the mono-carbonyl derivative, often used for antimicrobial screening.

Reagents:

-

2-Hydroxybenzylamine (1.0 eq) (Commercial or reduced from Salicylaldehyde imine)

-

Triphosgene (0.35 eq) or CDI (1.2 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Hydroxybenzylamine (10 mmol) and Et₃N (25 mmol) in dry DCM (40 mL) at 0°C.

-

Acylation: Slowly add a solution of Triphosgene (3.5 mmol) in DCM (10 mL) dropwise over 30 minutes. Caution: Triphosgene generates phosgene in situ; work in a well-ventilated fume hood.

-

Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours.

-

Workup: Wash the organic layer with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Evaporate solvent and purify via silica gel column chromatography (Eluent: DCM/MeOH 98:2).

Biological Activities & Mechanisms[4][5][6][7]

Anti-inflammatory & Analgesic Activity (NSAID)

Representative Compound: Carsalam Mechanism: Carsalam acts as a prodrug and a direct inhibitor. It bypasses the gastric irritation often caused by aspirin.

-

Pathway: Inhibition of Cyclooxygenase (COX-1/COX-2) enzymes, reducing prostaglandin E2 (PGE2) synthesis.

-

Cytokine Modulation: Suppression of TNF-α and IL-6 release in LPS-stimulated macrophages.

Antimicrobial Activity

Target: Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[1] Mechanism: Unlike the 1,4-benzoxazin-3-ones (which act via DNA damage), 1,3-benzoxazin-2-one derivatives likely act via membrane depolarization or inhibition of DNA gyrase .

-

Key Insight: Derivatives with lipophilic N-substituents (e.g., N-benzyl) show enhanced membrane permeability, correlating with lower MIC values.

Quantitative Data Summary

The following table summarizes potency ranges for key derivatives based on literature meta-analysis.

| Derivative Class | Target Organism/Enzyme | Activity Metric | Typical Range | Reference |

| Carsalam (Dione) | COX-2 (Human) | IC50 | 5 - 50 µM | [1] |

| N-Benzyl-3,4-dihydro | Staphylococcus aureus | MIC | 4 - 16 µg/mL | [2] |

| 6-Chloro-3,4-dihydro | Escherichia coli | MIC | 8 - 32 µg/mL | [2] |

| 6-Nitro-3,4-dihydro | Candida albicans | MIC | 12 - 64 µg/mL | [3] |

Experimental Protocols for Bioassay

In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of benzoxazinone derivatives against COX-2.

-

Enzyme Prep: Use Recombinant Human COX-2 (commercial kit).

-

Incubation: Incubate enzyme (1 unit) with Hematin (1 µM) and Test Compound (0.1 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

-

Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

-

Measurement: Monitor absorbance at 590 nm for 5 minutes.

-

Control: Use Celecoxib (positive control) and DMSO (vehicle control).

-

Calculation: % Inhibition = (1 - (Slope_sample / Slope_control)) * 100.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Evaluate antimicrobial potency.[1]

-

Inoculum: Prepare bacterial suspension (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).

-

Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Plate Setup: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the Test Compound (starting at 512 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).

Mechanistic Pathway Visualization

The following diagram illustrates the dual pathway of the 1,3-benzoxazin-2-one scaffold: the anti-inflammatory cascade (Carsalam) and the antimicrobial interaction.

Figure 2: Dual mechanistic pathways of 2H-1,3-benzoxazin-2-one derivatives in mammalian (anti-inflammatory) and bacterial (antimicrobial) systems.

References

-

Carsalam (2H-1,3-Benzoxazine-2,4(3H)-dione) | PubChem. National Library of Medicine. Available at: [Link]

-

Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry, 2024. Available at: [Link]

-

Synthesis, structure-activity relationships studies of benzoxazinone derivatives. Bioorganic Chemistry, 2017. Available at: [Link]

-

Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Journal of Organic Chemistry, 2017. Available at: [Link]

-

Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2010. Available at: [Link]

Sources

The Benzoxazinone Dichotomy: From Allelopathic Defense to Protease Inhibition

Executive Summary

The benzoxazinone scaffold represents a unique case in heterocyclic chemistry where structural isomerism dictates two completely distinct evolutionary and industrial paths. The 1,4-benzoxazin-3-one system evolved naturally in Poaceae (grasses) as a sophisticated chemical defense system (allelopathy), while the 3,1-benzoxazin-4-one system has been cultivated synthetically as a "suicide substrate" for serine protease inhibition in human pharmacology.

This guide deconstructs the history, synthesis, and application of these scaffolds, providing researchers with the mechanistic grounding required to exploit their reactivity for next-generation agrochemicals and anti-inflammatory therapeutics.

Part 1: Structural Foundations & Historical Genesis

The Isomer Divergence

While multiple isomers exist, two dominate the scientific landscape. It is critical to distinguish them immediately, as their reactivities are orthogonal:

-

1,4-Benzoxazin-3-one (Natural): Characterized by a hemiacetal or lactam structure. It is stable enough to be stored as a glucoside but reactive enough to degrade upon tissue damage.

-

3,1-Benzoxazin-4-one (Synthetic): Often called an "aza-lactone." It behaves like an activated ester. Its high electrophilicity at the C4 carbonyl makes it an ideal acylating agent for enzyme active sites.

Historical Origins (The Synthetic Route)

The synthetic history predates the isolation of the natural products. The foundational work belongs to A.W. Titherley and Heller , who in the early 20th century (1902–1911) explored the cyclization of anthranilic acid derivatives.

-

Titherley’s Observation (1910): Titherley identified that acylating anthranilic acid did not merely yield the N-acyl derivative but, under dehydrating conditions (acetic anhydride), cyclized to form the 2-substituted-3,1-benzoxazin-4-one. This "accidental" cyclization established the high reactivity of the carboxylic acid ortho to the amide, a principle still used today.

Part 2: The Agricultural Scaffold (1,4-Benzoxazin-3-ones)

DIMBOA: The Maize Defense System

In the 1960s, researchers isolated DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) from maize and wheat. It functions as a phytoanticipin—a pre-formed defense compound stored in an inactive state.

Mechanism of Action:

-

Storage: Stored in vacuoles as the glucoside DIMBOA-Glc (preventing autotoxicity).

-

Activation: Upon insect herbivory (cell rupture),

-glucosidases cleave the sugar. -

Toxicity: The aglucone (DIMBOA) is an electrophile that alkylates DNA and proteins of the attacker.

-

Degradation: DIMBOA is unstable in aqueous solution, decomposing into MBOA (6-methoxy-benzoxazolin-2-one), which acts as a stable allelochemical in soil, inhibiting the germination of competing weeds.

Visualization: The DIMBOA Degradation Pathway

The following diagram illustrates the enzymatic activation and chemical degradation pathway.

Figure 1: The activation of DIMBOA from its glucoside storage form and subsequent degradation to MBOA.[1]

Part 3: The Medicinal Scaffold (3,1-Benzoxazin-4-ones)

While the 1,4-isomer defends plants, the 3,1-isomer defends human tissues against enzymatic damage, specifically by inhibiting Human Leukocyte Elastase (HLE) .

Mechanism: Alternate Substrate Inhibition

3,1-Benzoxazin-4-ones are not simple competitive inhibitors; they are acylating agents .

-

Attack: The catalytic serine (Ser195) of HLE attacks the C4 carbonyl of the benzoxazinone.

-

Ring Opening: The oxazinone ring opens, tethering the inhibitor to the enzyme via an ester bond (acyl-enzyme complex).

-

Inhibition: Unlike natural peptide substrates which hydrolyze rapidly, the benzoxazinone-acyl-enzyme complex hydrolyzes extremely slowly (high stability), effectively silencing the protease for hours or days.

Data: Structure-Activity Relationship (SAR)

The stability of the acyl-enzyme complex (

| Compound Class | R2 Substituent | R5 Substituent | Ki (nM) | Deacylation | Notes |

| Gen 1 (Unstable) | Methyl | H | 5000 | < 1 min | Rapid hydrolysis; poor drug. |

| Gen 2 (Potent) | Isopropyl | Methyl | 50 | ~ 1 hour | R5 alkyl creates steric hindrance, preventing water attack. |

| Gen 3 (Optimized) | Diethylamino | n-Propyl | 0.3 | > 48 hours | Electron-donating R2 + Steric R5 = "Locked" enzyme. |

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 2-phenyl-3,1-benzoxazin-4-one via Cyclodehydration. Application: Precursor for HLE inhibitors or quinazolinone synthesis.

Reagents & Equipment

-

Substrate: Anthranilic acid (13.7 g, 0.1 mol).

-

Acylating/Dehydrating Agent: Benzoyl chloride (14.0 g, 0.1 mol) OR Acetic Anhydride (excess) for methyl derivatives.

-

Solvent/Base: Pyridine (30 mL) - Critical for scavenging HCl and catalyzing cyclization.

-

Validation: TLC (Silica gel, Hexane:EtOAc 7:3), 1H-NMR.

Step-by-Step Methodology

This protocol utilizes the "one-pot" modification of the Titherley synthesis, avoiding the isolation of the N-acyl intermediate to maximize yield.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

-

Solubilization: Dissolve anthranilic acid (0.1 mol) in dry pyridine (30 mL). The solution should be clear/yellowish.

-

Addition (Exothermic): Add benzoyl chloride (0.1 mol) dropwise over 15 minutes at 0°C (ice bath). Scientific Note: Low temp prevents oligomerization.

-

Cyclization: Remove the ice bath and stir at room temperature for 30 minutes. Then, heat the mixture to 100°C for 2 hours .

-

Mechanism Check: At this stage, the intermediate N-benzoylanthranilic acid undergoes intramolecular nucleophilic attack by the amide oxygen onto the carboxylic acid (activated by pyridine/acid chloride), releasing water/HCl and closing the ring.

-

-

Quenching: Pour the hot reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The benzoxazinone is hydrophobic and will precipitate immediately as a solid.

-

Purification:

-

Validation:

-

Yield: Expect 80-90%.

-

IR: Look for the characteristic lactone carbonyl stretch at ~1760 cm⁻¹ (distinct from the amide/acid starting material).

-

Visualization: Synthetic Workflow

Figure 2: One-pot synthesis workflow for 3,1-benzoxazin-4-one derivatives.

Part 5: Future Outlook & Advanced Applications

The field is moving beyond simple inhibition. The high reactivity of the benzoxazinone ring is now being exploited in:

-

C-H Activation: Using the benzoxazinone nitrogen as a directing group for palladium-catalyzed functionalization of the aromatic ring.

-

PROTACs: Benzoxazinone moieties are being explored as warheads to covalently tag proteins for ubiquitin-mediated degradation.

-

Fluorescent Probes: 3,1-benzoxazin-4-ones are inherently fluorescent. Ring-opening by specific amines (biogenic amines) causes a spectral shift, allowing them to serve as "turn-on" sensors in cellular imaging.

References

-

Titherley, A. W. (1910). The action of ammonia and amines on 2-phenyl-1,3-benzoxazine-4-one.[3] Journal of the Chemical Society, Transactions.[3]

-

Niemeyer, H. M. (1988). Hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), defence chemicals in the Gramineae. Phytochemistry.[4]

-

Gütschow, M., et al. (2002). Aza-analogs of 3,1-benzoxazin-4-ones as alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.[5]

-

Moussa, Z., et al. (2024).[6] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.[1][6][7][8][9] Molecules (MDPI).

-

Frey, M., et al. (2009). The benzoxazinoid pathway: one paradigm, many variations. New Phytologist.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 3. CLXXI.—The action of ammonia and amines on 2-phenyl-1 : 3-benzoxazine-4-one - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The 2H-1,3-Benzoxazin-2-one Scaffold: Synthetic Architectures and Therapeutic Utility

[1]

Executive Summary

The 2H-1,3-benzoxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its 3,1-isomer (found in Efavirenz) and 1,4-isomer (hydroxamic acids). Chemically defined as a cyclic carbamate fused to a benzene ring, this moiety offers a unique combination of metabolic stability, hydrogen-bond accepting capability, and rigid conformational control.

This technical guide dissects the pharmacophore’s utility, moving beyond basic descriptions to analyze the structure-activity relationships (SAR) , synthetic causality , and mechanistic pathways that drive its application in oncology, infectious disease, and inflammation.

Part 1: Structural Architecture & Chemical Reactivity

The Core Pharmacophore

The 2H-1,3-benzoxazin-2-one core consists of a benzene ring fused to a six-membered 1,3-oxazine ring containing a carbonyl group at position 2.

-

IUPAC Definition: 3,4-dihydro-2H-1,3-benzoxazin-2-one.

-

Electronic Signature: The O1-C2(=O)-N3 carbamate linkage is the defining feature. Unlike acyclic carbamates, the cyclic constraint forces the lone pairs into a specific orbital alignment, often reducing hydrolytic susceptibility while maintaining hydrogen bond acceptor potential at the carbonyl oxygen.

-

Conformation: The saturated C4 position allows the ring to adopt a half-chair conformation , placing substituents at C4 in pseudo-axial or pseudo-equatorial orientations, which is critical for target engagement (e.g., in enzyme pockets).

Isomeric Distinction (Critical for Researchers)

Medicinal chemists often confuse benzoxazinone isomers. Precision is required:

Part 2: Synthetic Strategies & Causality

The synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-ones typically proceeds via the cyclization of 2-hydroxybenzylamines . The choice of carbonyl source (CDI vs. Phosgene vs. Urea) dictates the reaction conditions and purity profile.

Primary Synthetic Workflow

The most robust route involves a two-step sequence:

-

Reductive Amination: Condensation of salicylaldehyde with a primary amine, followed by reduction (NaBH4) to form the amino-phenol.

-

Carbonyl Insertion (Cyclization): Reaction with a dielectrophile (CDI or Triphosgene) to close the ring.

Why this route?

-

Atom Economy: High.

-

Diversity: The R-group on the amine (N3 position) is introduced early, allowing for parallel synthesis of libraries.

-

Stereocontrol: If a chiral amine or chiral salicylaldehyde derivative is used, stereochemistry at C4 can be controlled.

Visualization of Synthetic Logic

Figure 1: Modular synthesis of the 1,3-benzoxazin-2-one scaffold via reductive amination and carbonyl insertion.

Part 3: Medicinal Chemistry & SAR[2][9][10]

The biological utility of this scaffold relies on specific substitutions that modulate lipophilicity (LogP) and electronic interaction with biological targets.

Structure-Activity Relationship (SAR) Map

| Position | Modification | Effect on Activity | Causality |

| N3 (Nitrogen) | Alkyl / Benzyl / Heteroaryl | Primary Determinant | Controls lipophilicity and fits into hydrophobic pockets. Bulky groups (e.g., 4-chlorobenzyl) often enhance antimicrobial potency. |

| C4 (Methylene) | Phenyl / Methyl / H | Stereogenic Center | Substitution here creates chirality. C4-Phenyl groups introduce rigidity and |

| Benzene Ring (C6/C7) | Halogens (Cl, F, Br) | Metabolic Stability | Halogenation blocks metabolic hydroxylation. C6-Cl is a classic motif for enhancing half-life and potency (e.g., in antibacterial series). |

| C2 (Carbonyl) | Thione (C=S) | Bioisostere | Converting C=O to C=S often alters hydrogen bonding preference and can increase affinity for metalloenzymes. |

Therapeutic Applications[2][5][9][10]

A. Anticancer Agents (DNA Intercalators)

Recent studies (2023-2025) highlight 1,2,3-triazole-linked 1,3-benzoxazin-2-ones .

-

Mechanism: The planar benzoxazinone core acts as a scaffold that positions the triazole to intercalate into DNA or inhibit Topoisomerase II.

-

Key Insight: Substitution at N3 with a triazole moiety via a linker has shown IC50 values in the low micromolar range against A549 (lung cancer) lines.[2]

B. Antimicrobial & Antifungal [1][7]

-

Target: Bacterial cell wall synthesis and fungal membrane integrity.

-

Lead Compounds: N-benzyl derivatives (specifically with electron-withdrawing groups like

or -

Carsalam (2,4-dione): While primarily an NSAID, its derivatives exhibit antifungal properties by disrupting ergosterol biosynthesis.

C. Anti-inflammatory (NSAIDs) [5]

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Benzyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

A validated, self-consistent protocol for generating the core scaffold.

Reagents:

-

Salicylaldehyde (10 mmol)

-

Benzylamine (10 mmol)

-

Sodium Borohydride (NaBH4) (15 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (12 mmol)

-

Solvents: Ethanol (EtOH), Tetrahydrofuran (THF), Dichloromethane (DCM).

Methodology:

-

Imine Formation:

-

Dissolve Salicylaldehyde (1.22 g, 10 mmol) in absolute EtOH (20 mL).

-

Add Benzylamine (1.07 g, 10 mmol) dropwise.

-

Stir at room temperature (RT) for 2 hours. (Color change to yellow indicates imine formation).

-

-

Reduction (Aminophenol Synthesis):

-

Cool the solution to 0°C.

-

Add NaBH4 (0.57 g, 15 mmol) in small portions over 20 minutes.

-

Allow to warm to RT and stir for 4 hours.

-

Quench: Add water (50 mL) and extract with DCM (3 x 30 mL). Dry over

and concentrate in vacuo to yield the crude 2-(benzylaminomethyl)phenol.

-

-

Cyclization (Ring Closure):

-

Dissolve the crude aminophenol in anhydrous THF (30 mL).

-

Add CDI (1.95 g, 12 mmol) in one portion.

-

Reflux the mixture for 6 hours under Nitrogen atmosphere.

-

Workup: Cool to RT, remove solvent in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted imidazole/amine), then brine.

-

Purification: Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc 4:1).

-

Validation Check:

-

IR: Look for strong carbamate C=O stretch at ~1690-1710 cm⁻¹.

-

1H NMR: The methylene protons at C4 (ring) should appear as a singlet (or AB quartet if chiral) around

4.3-4.5 ppm.

Part 5: Mechanistic Visualization

The following diagram illustrates the SAR logic for transforming the core scaffold into a bioactive agent.

Figure 2: Structure-Activity Relationship (SAR) mapping of the benzoxazinone core.

References

-

Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. ACS Omega. (2017).[3] [Link]

-

Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry. (2024).[6] [Link]

-

Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. Synthetic Communications. (2008).[1][9] [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. Frontiers in Pharmacology. (2025).[1][2][4][8][10] (Note: Comparative mechanistic insight for benzoxazinone class). [Link]

-

2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) Compound Summary. PubChem. [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine | C15H15NO | CID 4337747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (PDF) 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities [academia.edu]

- 8. 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Therapeutic potential of benzoxazin-2-ones as enzyme inhibitors

The benzoxazin-2-one scaffold represents a distinct and highly specialized pharmacophore, often overshadowed by its more common isomer, the benzoxazin-3-one, or the serine-protease-inhibiting benzoxazin-4-one. However, recent high-impact medicinal chemistry has elevated the 1,4-benzoxazin-2-one to a critical position in the fight against multi-drug resistant tuberculosis (MDR-TB) via the inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase).

This technical guide focuses on the therapeutic potential, synthesis, and enzymatic validation of 1,4-benzoxazin-2-ones , specifically as inhibitors of the menaquinone biosynthesis pathway.

Executive Summary

The 1,4-benzoxazin-2-one scaffold is a bicyclic heterocyclic system characterized by a benzene ring fused to an oxazine ring with a carbonyl group at the C2 position. Unlike the 4H-3,1-benzoxazin-4-ones (known for acylating serine proteases like Human Leukocyte Elastase), the 1,4-benzoxazin-2-ones function primarily through non-covalent interactions or specific active-site occlusion. Their most significant therapeutic application is the inhibition of MenB , a key enzyme in the biosynthesis of Vitamin K2 (menaquinone) in Mycobacterium tuberculosis. This inhibition disrupts the bacterial electron transport chain, offering a novel mechanism to kill both replicating and non-replicating (latent) tubercle bacilli.

Structural Discrimination & Chemical Logic

To ensure scientific integrity, one must distinguish between the isomeric forms of benzoxazinones, as their biological targets differ radically.

| Scaffold Isomer | IUPAC Name | Primary Enzymatic Target | Mechanism of Action |

| Type A (Focus) | 1,4-benzoxazin-2-one | MenB (M. tuberculosis) | Competitive/Allosteric Inhibition |

| Type B | 1,4-benzoxazin-3-one | Auxin synthesis (Plants), D2 Receptor | Agonist/Antagonist |

| Type C | 4H-3,1-benzoxazin-4-one | Serine Proteases (Elastase, Chymotrypsin) | Suicide Inhibition (Acylation) |

Expert Insight: The 1,4-benzoxazin-2-one (Type A) is synthetically unique because the carbonyl is adjacent to the oxygen, creating a specific electrostatic profile that mimics the transition state of the MenB substrate, o-succinylbenzoate (OSB).

Mechanism of Action: MenB Inhibition

The Menaquinone Pathway

Mycobacterium tuberculosis relies on menaquinone (Vitamin K2) for electron transport.[1][2][3][4] The enzyme MenB catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[2]

Inhibition Logic: 1,4-benzoxazin-2-ones mimic the bicyclic naphthalene core of the product (DHNA) but lack the CoA handle. They bind to the MenB active site, preventing the cyclization of the substrate. Because humans use ubiquinone rather than menaquinone for electron transport, this target offers high selectivity and low host toxicity.

Pathway Visualization

The following diagram illustrates the critical node where benzoxazin-2-ones intervene.

Figure 1: The Menaquinone Biosynthetic Pathway.[2][5] Benzoxazin-2-ones competitively inhibit MenB, halting the conversion of OSB-CoA to DHNA-CoA, effectively starving the bacteria of electron transport capability.

Chemical Synthesis Protocol

The synthesis of 1,4-benzoxazin-2-ones requires careful control of pH and temperature to favor the 2-one isomer over the thermodynamically stable 3-one or open-chain byproducts.

Methodology: The 2-Aminophenol Condensation

This protocol describes the synthesis of a 3-phenyl-1,4-benzoxazin-2-one derivative, a common lead compound.

Reagents:

-

2-Aminophenol (1.0 eq)

-

Ethyl benzoylformate (Alpha-keto ester) (1.1 eq)

-

Solvent: Toluene or Acetic Acid

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 2-aminophenol (5 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap.

-

Addition: Add ethyl benzoylformate (5.5 mmol) dropwise at room temperature.

-

Cyclization: Add pTSA (0.5 mmol) and heat the reaction mixture to reflux (110°C).

-

Mechanism Note: The amine first attacks the ketone to form a hemiaminal (Schiff base intermediate). The subsequent intramolecular attack of the phenol oxygen on the ester carbonyl releases ethanol and closes the ring.

-

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product usually appears as a bright fluorescent spot under UV (254/365 nm).

-

Work-up: Upon completion (approx. 4-6 hours), cool to room temperature. Wash with saturated NaHCO₃ to remove acid catalyst.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol/hexane to yield yellow needles.

Enzymatic Evaluation: MenB Inhibition Assay

To validate the therapeutic potential, one must quantify the inhibition of MenB. Since the substrate OSB-CoA is unstable, a coupled assay or a direct UV assay using the stable precursor is standard.

Protocol: Continuous UV-Spectrophotometric Assay

Principle: MenB converts the colorless substrate (OSB-CoA analogue) into the highly fluorescent/UV-active product DHNA-CoA (or DHNA). We monitor the increase in absorbance at 390 nm .

Assay Components:

-

Enzyme: Recombinant M. tuberculosis MenB (purified).

-

Substrate: o-Succinylbenzoyl-CoA (generated in situ from OSB, ATP, CoA, and MenE enzyme, or synthesized chemically).

-

Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂.

Workflow:

-

Pre-Incubation: In a 96-well UV-transparent plate, add:

-

90 µL Assay Buffer.

-

5 µL Inhibitor (Benzoxazin-2-one in DMSO, varying concentrations).

-

2 µL MenB enzyme (100 nM final).

-

Incubate for 10 minutes at 25°C to allow equilibrium binding.

-

-

Initiation: Add 5 µL Substrate (OSB-CoA, 50 µM final).

-

Measurement: Immediately monitor Absorbance at 390 nm (ε = 4000 M⁻¹cm⁻¹) every 30 seconds for 20 minutes.

-

Analysis: Plot the initial velocity (

) vs. Inhibitor Concentration (

Data Presentation: SAR of Benzoxazin-2-ones

The following table summarizes key Structure-Activity Relationship (SAR) trends for MenB inhibition.

| Compound ID | R1 (Benzene Ring) | R2 (C3 Position) | IC50 (MenB) | MIC (M. tb) | Activity Note |

| BZ-2-01 | H | Phenyl | 12.5 µM | >50 µg/mL | Moderate binder, poor entry. |

| BZ-2-04 | 6-Cl | Phenyl | 4.2 µM | 12.5 µg/mL | Halogen improves lipophilicity. |

| BZ-2-09 | 6-Cl | 2-Chlorophenyl | 0.6 µM | 0.8 µg/mL | Lead Candidate. Ortho-Cl locks conformation. |

| BZ-2-12 | 6-OMe | Methyl | >100 µM | Inactive | Bulky 3-aryl group essential for pocket fill. |

Workflow Visualization

The development cycle for these inhibitors follows a rigorous "Design-Make-Test" loop.

Figure 2: The iterative workflow for optimizing benzoxazin-2-ones. Note the critical gate at the Enzymatic Assay stage before proceeding to BSL-3 whole-cell testing.

Future Outlook & Challenges

While 1,4-benzoxazin-2-ones show immense promise as anti-tubercular agents, two technical hurdles remain:

-

Hydrolytic Stability: The 2-one ring is susceptible to hydrolysis in high pH environments, potentially opening to the inactive keto-acid form. Formulation strategies must maintain a neutral pH.

-

Selectivity: While MenB is the primary target, off-target effects on human kinases or other ATP-binding enzymes must be ruled out early in the development process via "selectivity panels."

References

-

Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. Source: Bioorganic & Medicinal Chemistry Letters [Link][1]

-

Antimycobacterial Activity of New 1,4-Benzoxazine-2-One Derivatives. Source: MDPI (Molecules) [Link]

-

Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution (Contextual Reference for Isomers). Source: Biochemical and Biophysical Research Communications [Link]

-

Rediscovering the Bioactivity and Ecological Role of 1,4-benzoxazinones. Source: Journal of Agricultural and Food Chemistry [Link]

Sources

- 1. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of the 1,3-Benzoxazin-2-one Ring System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core electronic properties of the 1,3-benzoxazin-2-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize fundamental principles with practical, field-proven insights to elucidate the structure-property relationships that govern the behavior of this important chemical entity.

Introduction: The 1,3-Benzoxazin-2-one Core - A Privileged Scaffold

The 1,3-benzoxazin-2-one ring system, a bicyclic heterocycle comprising a benzene ring fused to an oxazin-2-one ring, is a prominent structural motif in a wide array of biologically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold for the development of agents with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The electronic landscape of this ring system is a critical determinant of its chemical reactivity, spectroscopic signatures, and, ultimately, its biological activity. A thorough understanding of these electronic properties is therefore paramount for the rational design of novel 1,3-benzoxazin-2-one derivatives with tailored functionalities.

Molecular and Electronic Structure

The foundational electronic characteristics of the 1,3-benzoxazin-2-one core arise from the interplay between the aromatic benzene ring and the electron-withdrawing nature of the oxazin-2-one moiety. This fusion results in a unique distribution of electron density that dictates the molecule's behavior.

The Unsubstituted Core: 2H-1,3-Benzoxazine-2,4(3H)-dione

To establish a baseline for understanding the electronic properties of the 1,3-benzoxazin-2-one system, we will first consider the closely related and well-characterized 2H-1,3-benzoxazine-2,4(3H)-dione, also known as carsalam.[3] This molecule provides an excellent model for the fundamental electronic features of the broader class of 1,3-benzoxazin-2-ones.

The IUPAC name for this core structure is 1,3-benzoxazine-2,4-dione.[4] Its chemical formula is C₈H₅NO₃, with a monoisotopic mass of 163.026943022 Da.[3]

Frontier Molecular Orbitals and Reactivity

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of benzoxazinone derivatives.[5][6] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity of the ring system.

A representative molecular orbital diagram for a generic 1,3-benzoxazin-2-one derivative is depicted below.

Caption: Frontier Molecular Orbitals of 1,3-Benzoxazin-2-one.

The HOMO is typically localized over the electron-rich benzene ring, making this region susceptible to electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient carbonyl group and the adjacent carbon atoms of the oxazinone ring, rendering these sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability and reactivity of the molecule.[7]

Spectroscopic Characterization

The electronic structure of the 1,3-benzoxazin-2-one ring system gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 1,3-benzoxazin-2-one derivatives.

¹H NMR: The aromatic protons on the fused benzene ring typically appear as a complex multiplet in the range of 7.0-8.0 ppm.[8] The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the aromatic ring.

¹³C NMR: The carbonyl carbon of the oxazinone ring exhibits a characteristic resonance in the downfield region of the spectrum, typically around 160-170 ppm.[9] The chemical shifts of the aromatic carbons provide further insights into the electron distribution within the ring system.

| Atom | Typical ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 160 - 170 |

| Aromatic Carbons | 110 - 150 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in 1,3-benzoxazin-2-one derivatives. The most prominent absorption band is that of the carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. The exact frequency of this band is influenced by the electronic effects of substituents on the ring system. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.[10]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of 1,3-benzoxazin-2-one derivatives are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions.[1][11] The π→π* transitions, which are typically more intense, arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the heteroatoms (N and O) to the π* antibonding orbitals of the carbonyl group. The position and intensity of these absorption bands are sensitive to both the substitution pattern and the solvent polarity.[4][12]

Influence of Substituents on Electronic Properties

The electronic properties of the 1,3-benzoxazin-2-one ring system can be finely tuned by the introduction of substituents at various positions. The nature of these substituents—whether they are electron-donating or electron-withdrawing—has a profound impact on the electron density distribution, reactivity, and spectroscopic properties of the molecule.

Caption: Influence of Substituents on Electronic Properties.

-

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or amino (-NR₂) groups increase the electron density of the aromatic ring, enhancing its nucleophilicity and making it more susceptible to electrophilic substitution. EDGs also tend to cause a bathochromic (red) shift in the UV-Vis absorption spectrum.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic ring and increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. EWGs typically lead to a hypsochromic (blue) shift in the UV-Vis spectrum.

Experimental and Computational Protocols

A robust understanding of the electronic properties of 1,3-benzoxazin-2-one derivatives relies on a combination of experimental synthesis and characterization with theoretical calculations.

Experimental Protocol: Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione

The following is a representative protocol for the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione, adapted from established literature procedures.[13][14][15]

Materials:

-

Salicylamide

-

Diethyl carbonate

-

Sodium ethoxide (EtONa)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge salicylamide and diethyl carbonate.

-

Addition of Base: While stirring, add a solution of sodium ethoxide in ethanol to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. A white precipitate of the sodium salt of the product should form.

-

Work-up: Cool the reaction mixture to room temperature and add water to dissolve the precipitate.

-

Precipitation: Acidify the solution with hydrochloric acid to a pH of 1-3 to precipitate the crude product.

-

Isolation and Purification: Collect the solid by filtration, wash with water and ethanol, and dry under vacuum. The product can be further purified by recrystallization.

Caption: Synthesis Workflow for 2H-1,3-Benzoxazine-2,4(3H)-dione.

Computational Protocol: DFT Calculations

The following outlines a general workflow for performing DFT calculations to investigate the electronic properties of a 1,3-benzoxazin-2-one derivative.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

-

GaussView, Avogadro, or other molecular visualization software.

Procedure:

-

Structure Building: Construct the 3D structure of the 1,3-benzoxazin-2-one derivative using a molecular builder.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[6][16]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and simulated IR spectra.

-

Electronic Property Calculations:

-

Molecular Orbitals: Calculate and visualize the HOMO, LUMO, and other relevant molecular orbitals.

-

Electron Density and Electrostatic Potential: Generate electron density maps and electrostatic potential surfaces to identify electron-rich and electron-poor regions of the molecule.

-

Spectroscopic Properties: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT).

-

Caption: DFT Calculation Workflow for 1,3-Benzoxazin-2-one Derivatives.

Conclusion

The 1,3-benzoxazin-2-one ring system possesses a rich and tunable electronic landscape that is fundamental to its diverse applications. The fusion of the aromatic benzene ring with the electron-withdrawing oxazin-2-one moiety creates distinct regions of electrophilicity and nucleophilicity, which can be further modulated by the introduction of substituents. A synergistic approach combining experimental synthesis and characterization with computational modeling provides a powerful platform for understanding and harnessing the electronic properties of this important heterocyclic scaffold for the design of novel molecules with desired functions.

References

- Fahmy, A. M., et al. (1971). SYNTHESIS OF HETEROBICYCLICCOMPOUNDS Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione °J Mechanism. Pakistan Journal of Scientific and Industrial Research, 14(3), 173-175.

-

Indian Academy of Sciences. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Retrieved from [Link]

- International Journal of Scientific & Technology Research. (2014).

- MDPI. (2021).

-

NIST. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. Retrieved from [Link]

- Patents. (n.d.). CA3141383A1 - Method for preparation of carsalam.

- Patents. (n.d.). EP1149066A4 - PROCESS FOR THE PREPARATION OF ALKYLATED SALICYLAMIDES.

- Patents. (n.d.). EP3972961B1 - Method for preparation of carsalam.

- Patents. (n.d.). METHOD OF PREPARING ALKYLATED SALICYLAMIDES VIA A DICARBOXYLATE INTERMEDIATE.

- Patents. (n.d.). WO2020234245A1 - Method for preparation of carsalam.

-

PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT CALCULATIONS OF SOME ANTIMICROBIAL ACTIVE 3,4-DIHYDRO-l,4-BENZOXAZIN-3-ONE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. Retrieved from [Link]

-

ResearchGate. (n.d.). Generic. scheme for the synthesis of Benzo[e][1][13]oxazin‐2‐one derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][5][13] oxazepin-3 (2H)-ones (thiones). Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent effects and mechanism studies in CO2 transformation to benzoxazinone derivatives as worthwhile N‐containing heterocycles: Insight from Density functional theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectrums of benz-1,3-oxazines derivatives for selection of wavelength. Retrieved from [Link]

-

RSC Publishing. (n.d.). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][13]oxazine-2,4-diones. Retrieved from [Link]

-

RSC Publishing. (n.d.). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Substituent effects in infrared spectroscopy. Part 6. meta- and para-Substituted N-ammoniobenzamidates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). DFT CALCULATIONS OF SOME ANTIMICROBIAL ACTIVE 3,4-DIHYDRO-l,4-BENZOXAZIN-3-ONE DERIVATIVES. Retrieved from [Link]

-

Stenutz. (n.d.). 2H-1,3-benzoxazine-2,4(3H)-dione. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]

- Taylor & Francis Online. (2017). Synthesis and characterization of novel benzoxazine-based arylidinyl succinimide derivatives.

- Taylor & Francis Online. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Molecular Structure, 892(1-3), 429-436.

-

Taylor & Francis Online. (2009). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f][5][13] oxazepin-3 (2H)-ones (thiones). Journal of Molecular Structure, 929(1-3), 10-16.

-

Taylor & Francis Online. (n.d.). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][13] oxazine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). FTIR spectra of benzoxazine monomers (a) and polymers (b). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from.... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fig. 2 a UV-Vis spectra of 1-3, the vertical lines indicate the.... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). DFT calculation of the possible metallocycles. Retrieved from [Link]

-

IJSDR. (n.d.). Substituent Effect on the infrared spectra of Unsymmetrical Azines. Retrieved from [Link]

-

NIH. (n.d.). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Retrieved from [Link]

- NSTDA. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. Sci. Rep., 11, 10659.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ikm.org.my [ikm.org.my]

- 3. 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2020234245A1 - Method for preparation of carsalam - Google Patents [patents.google.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Substituent effects in infrared spectroscopy. Part 6. meta- and para-Substituted N-ammoniobenzamidates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2H-1,3-Benzoxazine-2,4(3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 14. CA3141383A1 - Method for preparation of carsalam - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. semanticscholar.org [semanticscholar.org]

Solubility profile of 2H-1,3-Benzoxazin-2-one in polar solvents

Executive Summary: The Criticality of Benzoxazinone Solvation

The 2H-1,3-benzoxazin-2-one scaffold, particularly in its oxidized form 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam) , represents a pivotal heterocyclic motif in modern medicinal chemistry. Serving as the structural precursor to Salcaprozate Sodium (SNAC) —a permeation enhancer used in oral GLP-1 agonist formulations—understanding its solubility profile is not merely an academic exercise but a critical parameter for process optimization and bioavailability enhancement.

This guide moves beyond static data points to analyze the solvation thermodynamics and kinetic solubility behaviors of this scaffold in polar solvents. We will explore the interplay between the rigid bicyclic structure and solvent polarity, providing a robust protocol for solubility determination using laser monitoring techniques.

Physicochemical Context & Structural Logic

To predict and manipulate solubility, we must first dissect the solute's molecular architecture.

Compound Focus: 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam)[1][2][3]

-

LogP: ~1.13 (Moderate Lipophilicity)

-

TPSA: ~55-63 Ų

Solvation Mechanism

The 2H-1,3-benzoxazin-2-one core features a benzene ring fused to a heterocyclic oxazine ring containing a carbamate (or amide/ester) linkage.

-

Hydrogen Bond Donors (HBD): The N-H group (position 3) is a strong donor, critical for interaction with protic solvents (Methanol, Ethanol).

-

Hydrogen Bond Acceptors (HBA): The carbonyl oxygens (C=O) at positions 2 and 4 (in the dione) act as acceptors, facilitating dissolution in polar aprotic solvents (DMSO, DMF).

-

Pi-Stacking: The aromatic ring induces strong crystal lattice energy (Enthalpy of fusion), which the solvent must overcome.

Solubility Profile in Polar Solvents

The following data summarizes the solubility behavior of the 2H-1,3-benzoxazin-2-one scaffold. While specific mole-fraction values vary by derivative, the relative profile is consistent across the class.

Table 1: Comparative Solubility Profile (298.15 K)

| Solvent Class | Solvent | Solubility Rating | Mechanistic Driver | Application |

| Polar Aprotic | DMSO | Very High (≥ 40 mg/mL) | Dipole-dipole interactions; disruption of solute-solute H-bonds. | Stock solution prep; biological assays.[5] |

| Polar Aprotic | DMF | High | Strong acceptor capability matches solute donors. | Synthesis medium; SNAC production. |

| Polar Protic | Methanol | Moderate-High | H-bonding with N-H and C=O; lower steric hindrance than EtOH. | Recrystallization; purification.[5] |

| Polar Protic | Ethanol | Moderate | H-bonding; slightly reduced by ethyl chain sterics. | Green solvent for crystallization. |

| Polar Aprotic | Acetone | Moderate | Dipole interactions; effective for rapid evaporation. | Solid-state characterization. |

| Aqueous | Water | Low (< 1 mg/mL) | Hydrophobic effect of benzene ring dominates TPSA. | Anti-solvent for precipitation. |

Process Insight: The steep solubility gradient between DMSO and Water suggests a "Solvent-Antisolvent" crystallization strategy. Dissolving the intermediate in DMSO or warm Ethanol and adding Water yields high-purity microcrystals, a standard technique in SNAC precursor synthesis.

Thermodynamic Modeling

Understanding why dissolution occurs requires thermodynamic analysis. The solubility (

Where:

- : Mole fraction solubility.[6]

- : Absolute temperature (K).[7][8]

- : Empirical model parameters derived from experimental data.

Thermodynamic Functions

Using the van't Hoff analysis , we derive the driving forces:

-

Enthalpy of Solution (

): Typically positive (endothermic) for this scaffold. Heat is required to break the crystal lattice (High Melting Point ~228°C). -

Entropy of Solution (

): Positive. The disorder increases as the rigid crystal breaks into solvated molecules. -

Gibbs Free Energy (

): Must be negative for spontaneous dissolution.

Diagram 1: Thermodynamic Dissolution Logic

Caption: Thermodynamic cycle showing the energy barrier (Lattice Energy) vs. the stabilization energy (Solvation) determining solubility.

Advanced Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination (essential for regulatory filing), the Laser Monitoring Observation Technique is superior to the traditional shake-flask method. It eliminates sampling errors and filter adsorption issues.

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the precise saturation point of 2H-1,3-benzoxazin-2-one in Ethanol vs. Temperature.

Equipment:

-

Jacketed glass vessel (100 mL) with overhead stirring.

-

Laser transmissometer (650 nm diode + photodetector).

-

Automated temperature controller (Peltier or circulating bath).

Workflow:

-

Preparation: Charge the vessel with a known mass of solvent (

). -

Baseline: Equilibrate solvent to starting temperature (

, e.g., 293 K). Measure baseline laser transmission ( -

Dosing: Add a precise mass of solute (

). -

Dissolution Phase: Stir until laser transmission returns to

(indicating full dissolution). -

Supersaturation: Continue adding solute until transmission drops and stabilizes at

(indicating undissolved particles). -

Temperature Ramp: Slowly increase

(0.5 K/min). Record the temperature (

Diagram 2: Laser Solubility Measurement Workflow

Caption: Automated workflow for determining solubility via laser transmission, ensuring precise detection of the solid-liquid equilibrium point.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16258, Carsalam. Retrieved from [Link]

-

Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities.[9][10] Journal of the Serbian Chemical Society, 86(3), 213–246.[10] Retrieved from [Link]

- Jouyban, A. (2019).Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).

-

Matrix Fine Chemicals. 2H-1,3-Benzoxazine-2,4(3H)-dione Product Data. Retrieved from [Link]

Sources

- 1. 2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 2037-95-8 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 [chemicalbook.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]

Stability of Benzoxazinone Heterocycles Under Physiological Conditions

Executive Summary

The Stability-Reactivity Paradox: 1,3-Benzoxazin-4-ones are privileged scaffolds in medicinal chemistry, particularly as serine protease inhibitors (e.g., Human Leukocyte Elastase, C1r).[1][2] Their mechanism of action—acylation of the catalytic serine residue—relies on the electrophilicity of the lactone carbonyl. However, this same electrophilicity renders them susceptible to spontaneous hydrolysis and nucleophilic attack by plasma components (albumin, glutathione) under physiological conditions.[1]

This guide details the mechanistic basis of benzoxazinone instability, quantifies the kinetic parameters defining their half-life (

Part 1: Mechanistic Foundations of Instability

The core instability of the 4H-3,1-benzoxazin-4-one ring arises from the significant ring strain and the electrophilic nature of the C-4 carbonyl carbon. Under physiological conditions (pH 7.4, 37°C), two primary degradation pathways compete with the desired pharmacological target engagement.[1]

Hydrolytic Ring Opening

In aqueous media, hydroxide ions or water molecules attack the C-4 position. The reaction is pH-dependent and subject to general base catalysis (e.g., by histidine residues or buffer components like imidazole).[1]

-

Mechanism: Nucleophilic attack at C-4

Tetrahedral intermediate -